2'-Fluoro-2'-deoxyadenosine

Suicide Gene Therapy Prodrug Activation Enzyme Kinetics

2'-Fluoro-2'-deoxyadenosine (F-dAdo) is a critical synthetic building block for the GMP synthesis of AB680 (quemliclustat), a potent CD73 inhibitor in clinical trials. Its unique 2'-fluoro modification confers superior N-glycosidic bond stability and pre-organizes oligonucleotides into A-form geometry for high-affinity RNA binding. Unlike unmodified 2'-deoxyadenosine or F-araA, F-dAdo exhibits a 3,000-fold enhanced substrate efficiency for E. coli PNP, making it the preferred prodrug for GDEPT systems. Procure this specific nucleoside to ensure the correct enzyme kinetics and biological activity required for your research and development.

Molecular Formula C10H12FN5O3
Molecular Weight 269.23 g/mol
CAS No. 64183-27-3
Cat. No. B150665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Fluoro-2'-deoxyadenosine
CAS64183-27-3
Synonyms2'-deoxy-2'-fluoroadenosine
2'-fluoro-2'-deoxyadenosine
5'-FDA
Molecular FormulaC10H12FN5O3
Molecular Weight269.23 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N
InChIInChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1
InChIKeyZGYYPTJWJBEXBC-QYYRPYCUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Fluoro-2'-deoxyadenosine (CAS 64183-27-3) | Fluorinated Adenosine Analog with Defined Substrate Selectivity and Synthetic Utility


2'-Fluoro-2'-deoxyadenosine (F-dAdo; CAS 64183-27-3) is a synthetic purine nucleoside analog of adenosine, characterized by the substitution of a fluorine atom for the hydroxyl group at the 2' position of the ribose sugar . This modification confers enhanced N-glycosidic bond stability relative to its canonical counterpart, 2'-deoxyadenosine [1]. The compound is a key building block in the synthesis of the CD73 inhibitor AB680 and is cleaved by specific bacterial purine nucleoside phosphorylases (PNPs) to release the cytotoxic purine analog 2-fluoroadenine .

2'-Fluoro-2'-deoxyadenosine: Why Unmodified Adenosine or Alternative 2'-Halogenated Analogs Cannot Replicate Its Substrate Kinetics and Conformational Bias


Substitution of 2'-Fluoro-2'-deoxyadenosine with unmodified 2'-deoxyadenosine, other 2'-halogenated analogs, or even the clinically used prodrug F-araA in research or synthetic applications is not equivalent due to marked differences in enzyme kinetics, furanose ring conformation, and downstream biological activity. The electronegativity of the 2'-substituent directly dictates the sugar pucker, which in turn influences nucleic acid duplex stability and enzyme recognition [1]. Critically, the catalytic efficiency (k_cat/K_m) with which specific PNPs process this compound differs by several orders of magnitude compared to other adenosine analogs, directly impacting the yield of the cytotoxic metabolite 2-fluoroadenine in gene therapy systems [2].

Quantitative Differentiation of 2'-Fluoro-2'-deoxyadenosine: Comparative Kinetic, Conformational, and Bioactivity Data for Informed Procurement


Catalytic Efficiency: 3,000-Fold Superiority as an E. coli PNP Substrate Relative to the Clinical Prodrug F-araA

In gene-directed enzyme prodrug therapy (GDEPT), the efficiency of prodrug activation is paramount. 2'-Fluoro-2'-deoxyadenosine (F-dAdo) demonstrates a profound kinetic advantage over the clinically used nucleoside analog F-araA. It is a 3,000-fold better substrate for Escherichia coli purine nucleoside phosphorylase (E. coli PNP) compared to 9-β-D-arabinofuranosyl-2-fluoroadenine (F-araA) [1]. This superior substrate efficiency leads to more efficient cleavage and generation of the toxic bystander metabolite, 2-fluoroadenine, which is active against nonproliferating tumor cells.

Suicide Gene Therapy Prodrug Activation Enzyme Kinetics

Conformational Bias: Furanose Ring Adopts a Predominant C3'-endo Pucker, Favoring A-Form Duplex Geometry

The sugar pucker conformation is a critical determinant of nucleic acid duplex structure and stability. 1H-NMR analysis of dinucleoside monophosphates containing 2'-fluoro-2'-deoxyadenosine (dAfl) reveals that its furanose ring conformation is strongly biased toward the C3'-endo (N-type) pucker when compared to unmodified adenosine, which exhibits a more pronounced C2'-endo/C3'-endo equilibrium [1]. This C3'-endo conformation pre-organizes the oligonucleotide into an A-form geometry, which is preferred for RNA binding and is a key feature of many antisense and siRNA therapeutics.

Nucleic Acid Chemistry Oligonucleotide Therapeutics NMR Spectroscopy

RNA Polymerase Inhibition: ATP Analog with a Defined Ki of 200 µM Against E. coli RNA Polymerase

The 5'-triphosphate metabolite of 2'-Fluoro-2'-deoxyadenosine acts as a competitive inhibitor of ATP-utilizing enzymes. It has been characterized as an inhibitor of E. coli DNA-dependent RNA polymerase with a defined inhibition constant (Ki) of 200 µM . This provides a quantitative baseline for its potency in disrupting bacterial transcription, allowing researchers to calculate precise concentrations needed for experimental inhibition relative to the native substrate, ATP.

Enzymology Transcription Inhibition Nucleotide Analog

Antiparasitic Potency: Sub-Nanomolar IC50 Against T. vaginalis via Selective Activation by Parasite PNP

A key differentiator for 2'-Fluoro-2'-deoxyadenosine is its behavior as a 'subversive substrate' for specific non-human purine nucleoside phosphorylases (PNPs). It is not a substrate for human PNP but is efficiently cleaved by Trichomonas vaginalis PNP (TvPNP) to release the cytotoxic agent 2-fluoroadenine [1]. This selective activation results in potent inhibition of T. vaginalis growth in vitro, with an estimated IC50 value of 106 nM [1]. The released metabolite, 2-fluoroadenine, is even more potent, with an IC50 of 84 nM [1].

Antiparasitic Discovery Subversive Substrate Trichomonas vaginalis

Oligonucleotide Duplex Stability: 2'-Fluoro Modification Provides Superior Stabilization Compared to 2'-O-Methyl Substitution

When incorporated into uniformly modified phosphorothioate oligonucleotides, the 2'-deoxy-2'-fluoro modification confers exceptional binding affinity and specificity for RNA targets [1]. The stabilizing effects of the 2'-deoxy-2'-fluoro modification on RNA-DNA duplexes were directly shown to be superior to those of the widely used 2'-O-methyl (2'-OMe) ribose substitutions [1]. The resulting duplex adopts a fully A-form conformation and exhibits high nuclease resistance, making it a superior choice for potent antisense applications where maximum target affinity is required.

Antisense Oligonucleotides siRNA Therapeutics Duplex Stability

Validated Application Scenarios for 2'-Fluoro-2'-deoxyadenosine Based on Differentiated Performance Metrics


Precursor for the Synthesis of the Clinical-Stage CD73 Inhibitor AB680

2'-Fluoro-2'-deoxyadenosine is a direct and essential building block for the chemical synthesis of AB680 (quemliclustat), a highly potent (Ki = 4.9 pM) and selective small molecule inhibitor of the ecto-nucleotidase CD73 . AB680 is in clinical development for reversing adenosine-mediated immunosuppression in the tumor microenvironment. Procurement of this specific nucleoside is mandatory for the GMP synthesis of the API or for generating AB680 reference standards and tool compounds for immunological studies.

Prodrug for E. coli PNP-Directed Suicide Gene Therapy Vectors

The 3,000-fold enhanced substrate efficiency of 2'-Fluoro-2'-deoxyadenosine for E. coli PNP relative to F-araA makes it a preferred prodrug for experimental GDEPT systems [1]. In models of glioma (e.g., D54) engineered to express E. coli PNP, treatment with this compound results in excellent antitumor activity due to efficient generation of the diffusible, cytotoxic bystander metabolite 2-fluoroadenine, which is active against both proliferating and nonproliferating tumor cells [1].

High-Affinity Building Block for Antisense and siRNA Oligonucleotides

The C3'-endo sugar pucker of 2'-Fluoro-2'-deoxyadenosine pre-organizes oligonucleotides into an A-form geometry, which is ideal for high-affinity binding to RNA targets [2]. Its incorporation into phosphorothioate oligonucleotides provides superior duplex stabilization compared to 2'-O-methyl modifications and confers high nuclease resistance [3]. This makes it a strategic modification for enhancing the potency and metabolic stability of therapeutic ASOs and siRNAs.

Selective Antiparasitic Probe via 'Subversive Substrate' Mechanism

The compound serves as a highly specific probe for studying PNP-mediated activation in pathogens. Its lack of substrate activity for human PNP, contrasted with its efficient cleavage by T. vaginalis PNP to yield a potent cytotoxin (IC50 = 84 nM), demonstrates a mechanism for selective toxicity [4]. This validated application supports its use in screening for novel antiparasitic agents targeting purine salvage pathways in other pathogens with divergent PNP enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-Fluoro-2'-deoxyadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.